molecular formula C22H25F2N3O B247136 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

Cat. No. B247136
M. Wt: 385.4 g/mol
InChI Key: AYYSTPPQBVCUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

Mechanism Of Action

The exact mechanism of action of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of these neurotransmitters in specific regions of the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of various genes involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for specific neurotransmitter receptors in the brain, making it a useful tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine. One direction is the study of its potential use in the treatment of drug addiction. It has been shown to have promising results in animal models of drug addiction, and further studies may lead to its use in humans. Another direction is the study of its potential use in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Finally, further studies may lead to the development of new compounds based on the structure of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine with improved potency and selectivity.

Synthesis Methods

The synthesis of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine can be achieved by reacting 3-fluorobenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine has been studied for its potential use in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction.

properties

Product Name

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

Molecular Formula

C22H25F2N3O

Molecular Weight

385.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C22H25F2N3O/c23-18-5-3-4-17(16-18)22(28)27-10-8-19(9-11-27)25-12-14-26(15-13-25)21-7-2-1-6-20(21)24/h1-7,16,19H,8-15H2

InChI Key

AYYSTPPQBVCUQC-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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